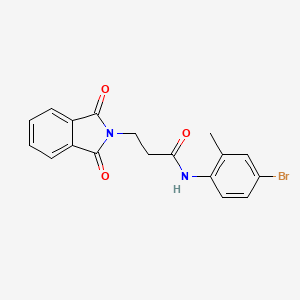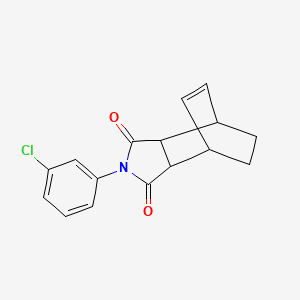
N'-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide is a complex organic compound with a molecular formula of C23H21N3O3. This compound is characterized by its unique structure, which includes a fluorenylidene group attached to a pyridine ring via a carbohydrazide linkage. The presence of ethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide typically involves a multi-step process. One common method includes the reaction of 2,7-diethoxy-9H-fluoren-9-one with pyridine-4-carbohydrazide under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, the use of continuous flow reactors could be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylidene derivatives.
Substitution: Formation of substituted fluorenylidene derivatives.
Aplicaciones Científicas De Investigación
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its potential anti-cancer activity may be attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2,7-dimethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide
- N’-(2,7-dimethoxy-9H-fluoren-9-ylidene)-2-pyridinecarbohydrazide
Uniqueness
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide stands out due to the presence of ethoxy groups, which enhance its solubility and reactivity compared to its dimethoxy counterparts. This makes it more versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C23H21N3O3 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
N-[(2,7-diethoxyfluoren-9-ylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-3-28-16-5-7-18-19-8-6-17(29-4-2)14-21(19)22(20(18)13-16)25-26-23(27)15-9-11-24-12-10-15/h5-14H,3-4H2,1-2H3,(H,26,27) |
Clave InChI |
GTDVSULTIPQKCH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C3=C(C2=NNC(=O)C4=CC=NC=C4)C=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)

![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
![2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine](/img/structure/B11651888.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)

![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11651918.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651919.png)
![3-amino-N-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11651922.png)
![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651936.png)
